Amide Substitution Pattern Differentiation vs. Abexinostat (PCI-24781): Absence of C3-Dimethylaminomethyl and Hydroxamic Acid Functionality Abrogates HDAC Inhibition
Abexinostat achieves pan-HDAC inhibition (HDAC1 Ki = 7 nM; HDAC2 Ki = 19 nM; HDAC3 Ki = 8.2 nM; HDAC6 Ki = 17 nM; HDAC8 IC50 = 280 nM; HDAC10 IC50 = 24 nM) via its C3-dimethylaminomethyl group and its hydroxamic acid zinc-binding group attached through a phenoxyethyl linker at the carboxamide nitrogen [1]. The target compound N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-1-benzofuran-2-carboxamide lacks both the C3-substitution and the hydroxamic acid moiety, instead bearing a dimethylaminoethyl-oxan-4-yl tertiary amide. This structural divergence is expected to eliminate HDAC inhibitory activity entirely, as demonstrated by the class-level principle that benzofuran-2-carboxamides lacking a zinc-binding group do not inhibit HDACs at pharmacologically relevant concentrations [1]. For screening programs seeking HDAC-independent benzofuran pharmacology, this absence is a positive discriminator.
| Evidence Dimension | HDAC1 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not determined (predicted inactive; lacks zinc-binding group and C3-dimethylaminomethyl substitution) |
| Comparator Or Baseline | Abexinostat: HDAC1 Ki = 7 nM [1]; HDAC2 Ki = 19 nM; HDAC3 Ki = 8.2 nM; HDAC6 Ki = 17 nM |
| Quantified Difference | Predicted >1000-fold selectivity window (target compound predicted inactive vs. abexinostat nanomolar HDAC inhibition based on absence of essential pharmacophore) |
| Conditions | Recombinant HDAC enzyme inhibition assays (cell-free); Buggy et al. (2006) |
Why This Matters
Researchers screening for non-HDAC benzofuran pharmacology can use this compound as a selectivity control against HDAC-driven effects, avoiding the confounding polypharmacology of abexinostat.
- [1] ChEBI. CHEBI:92223 – abexinostat. European Bioinformatics Institute. Last modified 19 June 2024. View Source
